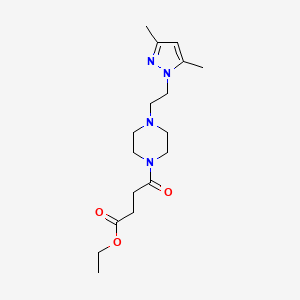

ethyl 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-4-24-17(23)6-5-16(22)20-10-7-19(8-11-20)9-12-21-15(3)13-14(2)18-21/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRBXSUHYGADGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCN(CC1)CCN2C(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrazole moiety known for various pharmacological activities. The molecular formula is , with a molecular weight of approximately 320.39 g/mol. The presence of the piperazine and oxobutanoate groups suggests potential interactions with biological targets.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures can induce apoptosis in cancer cells by modulating pathways involved in cell survival and death .

2. Antimicrobial Properties

Compounds containing pyrazole rings have shown antimicrobial activity against various pathogens. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited .

3. Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory effects. This compound may contribute to reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies on related pyrazole compounds suggest that they may act through:

- Inhibition of Kinases : Many pyrazole derivatives inhibit kinases involved in cell signaling pathways that regulate growth and apoptosis.

| Compound | Target | Effect |

|---|---|---|

| Pyrazole A | CDK9 | Inhibition of RNA polymerase II transcription |

| Pyrazole B | Mcl-1 | Reduction in antiapoptotic protein levels |

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives:

- Study on Anticancer Activity : A recent study showed that a related pyrazole compound significantly reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .

- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Molecular Weight : The target compound (346.4 g/mol) is significantly smaller than urea-containing analogs like Compound 10d (548.2 g/mol), likely due to the absence of bulky aryl substituents .

Synthetic Efficiency : High yields (>90%) for urea-thiazole-piperazine derivatives (e.g., 10d–10f) suggest robust coupling methodologies, which may extend to the target compound’s synthesis .

The ethyl ester moiety is a common feature, often employed to enhance bioavailability or act as a prodrug .

Pharmacological and Physicochemical Properties

- Receptor Targeting : Piperazine derivatives frequently target CNS receptors (e.g., serotonin or dopamine receptors), while pyrazole motifs are associated with anti-inflammatory or kinase-inhibitory activity .

- Metabolic Stability : The ethyl ester could serve as a prodrug, hydrolyzing in vivo to a carboxylic acid, similar to Cetirizine’s metabolism .

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of ethyl 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate?

Answer:

Statistical Design of Experiments (DoE) is critical for optimizing multi-step syntheses. Use factorial designs to screen variables (e.g., reaction temperature, solvent polarity, catalyst loading) and identify critical parameters. Central Composite Designs (CCD) or Box-Behnken models can refine optimal conditions . For example, vary the molar ratio of piperazine derivatives and pyrazole intermediates while monitoring yield via HPLC. Include replicates to assess reproducibility and apply ANOVA to resolve significant factors.

Advanced: How can computational reaction path search methods improve the efficiency of developing novel derivatives of this compound?

Answer:

Quantum chemical calculations (e.g., Density Functional Theory) combined with transition-state analysis can predict feasible reaction pathways and intermediates. Tools like the Artificial Force Induced Reaction (AFIR) method enable automated exploration of plausible routes, reducing trial-and-error experimentation. ICReDD’s workflow integrates these computations with experimental validation, accelerating derivative design by prioritizing high-probability pathways .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

Answer:

- NMR : Use - and -NMR to confirm the piperazine-pyrazole linkage and ester group integrity.

- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL refinement resolves stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced: How should researchers address contradictions in crystallographic data refinement for this compound?

Answer:

Discrepancies in electron density maps or thermal parameters may arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to model twinning. For disorder, apply PART and SUMP restraints. Validate with R-factor convergence (<5% difference between and ) and check Hirshfeld surfaces for plausible intermolecular interactions .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (IC determination).

- Binding Affinity : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with receptors.

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for piperazine-pyrazole hybrids?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against target proteins.

- Pharmacophore Modeling : Identify critical functional groups (e.g., ester carbonyl, pyrazole methyl) using MOE or Phase.

- Free-Wilson Analysis : Statistically correlate substituent variations (e.g., alkyl chain length, substituents on pyrazole) with bioactivity data .

Basic: How to resolve conflicting kinetic data in the hydrolysis of the ester moiety under varying pH conditions?

Answer:

Apply Michaelis-Menten kinetics with pH-rate profiling. Use buffer systems (pH 2–12) and monitor hydrolysis via UV-Vis (ester cleavage at 240 nm). Fit data to the Bell-Evans-Polanyi equation to distinguish acid/base-catalyzed mechanisms. Include ionic strength adjustments to control for salt effects .

Advanced: What strategies mitigate challenges in scaling up the synthesis while maintaining yield and purity?

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring.

- Membrane Separation : Use nanofiltration to remove by-products without column chromatography .

- Flow Chemistry : Optimize residence time and temperature gradients in continuous reactors to enhance reproducibility .

Basic: How to analyze regioselectivity in the alkylation of the pyrazole ring during synthesis?

Answer:

Use -NMR NOE experiments to confirm substitution patterns. Compare experimental results with DFT-calculated transition-state energies for competing pathways (e.g., N1 vs. N2 alkylation). LC-MS can track intermediate formation in quenched reaction aliquots .

Advanced: What computational tools are effective for predicting metabolic stability of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.